![molecular formula C13H11NO5 B12874382 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoxazole ring fused with an acrylic acid moiety, which imparts unique chemical properties to the molecule.
Métodos De Preparación
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(benzo[d]oxazol-2-yl)aniline, which is then reacted with various aldehydes in the presence of methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using reagents like halides or amines.
Addition: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acrylic acid moiety may also participate in covalent bonding with target proteins, leading to changes in their structure and activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Methoxy-2-oxoethyl)benzoic acid: This compound shares a similar structure but lacks the acrylic acid moiety, resulting in different chemical properties and biological activities.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its combination of the benzoxazole ring and acrylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11NO5 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-13-8(5-6-11(15)16)3-2-4-9(13)19-10/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
Clave InChI |
XWPKXSVSRHSMJX-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canónico |
COC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


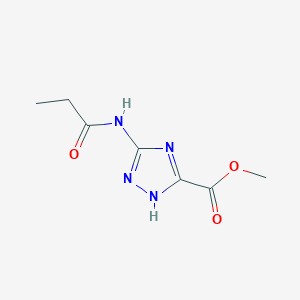

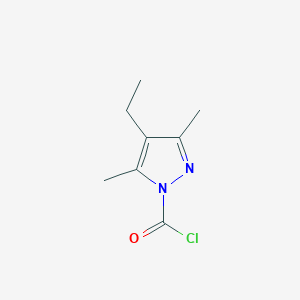

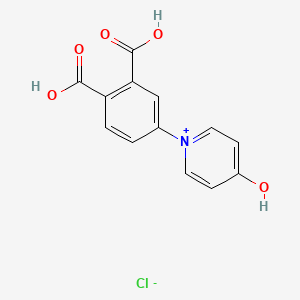
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
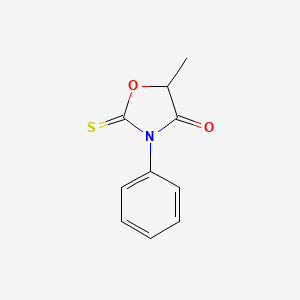
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
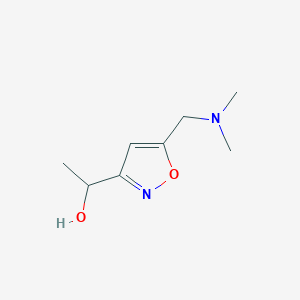
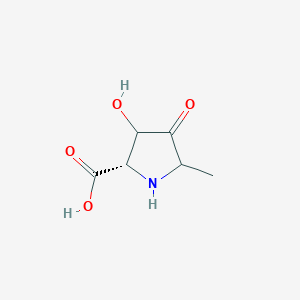
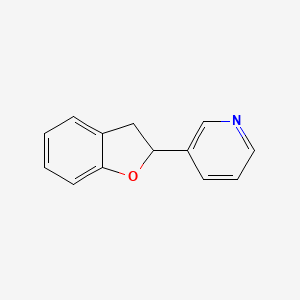
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
